molecular formula C14H17BrN2O2 B12858880 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole

4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole

Cat. No.: B12858880
M. Wt: 325.20 g/mol
InChI Key: YFIOJIDNKOWSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole is a substituted pyrazole derivative characterized by a bromine atom at the 4-position, methyl groups at the 1- and 5-positions, and a methoxybenzyloxymethyl substituent at the 3-position. This structure combines steric bulk from the methoxybenzyl group with electronic effects from the bromine atom, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

4-bromo-3-[(4-methoxyphenyl)methoxymethyl]-1,5-dimethylpyrazole

InChI

InChI=1S/C14H17BrN2O2/c1-10-14(15)13(16-17(10)2)9-19-8-11-4-6-12(18-3)7-5-11/h4-7H,8-9H2,1-3H3

InChI Key

YFIOJIDNKOWSFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)COCC2=CC=C(C=C2)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the methoxybenzyl group: This step involves the reaction of the brominated pyrazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The final step is the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired properties.

Biology

  • Enzyme Inhibition Studies : It has been utilized in research focused on enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets, making it useful for studying enzyme kinetics and mechanisms.
  • Bioactivity Assessment : The compound's potential bioactivity can be explored through various assays, providing insights into its effects on biological systems.

Medicine

  • Therapeutic Development : Preliminary studies suggest that this compound may have therapeutic applications in drug development for diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a candidate for further pharmacological evaluation.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole have shown effectiveness against various pathogens, indicating potential use in developing new antibiotics.
  • Anti-inflammatory Properties : Studies have demonstrated that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. This suggests that the compound may contribute to anti-inflammatory therapies.
  • Anticancer Potential : Various derivatives have shown cytotoxic effects against different cancer cell lines. For example, compounds with similar structures have been found to inhibit cell growth effectively, indicating that 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole could be further investigated for anticancer applications.

Antimicrobial Efficacy

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole0.22 - 0.25 μg/mLStaphylococcus aureus
Similar Derivative0.30 μg/mLEscherichia coli

Anti-inflammatory Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole40%75%

Anticancer Activity

Cell LineIC50 (μM)Compound
A549 (Lung Cancer)5.04-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole
MCF7 (Breast Cancer)3.5Similar Derivative

Mechanism of Action

The mechanism of action of 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Derivatives

Key Compounds:
  • 4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazole (Compound 18, )

    • Structural Similarities : Shares the 4-bromo and 3-aryl substituents but incorporates a tetrahydroindole moiety.
    • Key Differences : The absence of a methoxybenzyloxymethyl group reduces steric hindrance compared to the target compound.
    • Physical Properties : Melting point (160–161°C) and IR data (NH/NH₂ stretching at 3385 cm⁻¹) suggest hydrogen-bonding capability, unlike the target compound’s ether-linked substituents .
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazole (Compound 4, )

    • Halogen Effects : Replacing bromine with chlorine reduces molecular weight (ΔMW ≈ 35 Da) and alters lipophilicity. The chloro derivative exhibits antimicrobial activity, while bromo analogs may show enhanced binding due to higher polarizability .
Table 1: Halogen-Substituted Pyrazole Comparison
Compound Molecular Formula Substituents Melting Point (°C) Notable Activity
Target Compound C₁₅H₁₈BrN₂O₂ 4-Br, 3-(4-MeOBn-OCH₂), 1,5-Me Not reported Not reported
Compound 18 () C₂₅H₂₄BrClN₄O₃S 4-Br, 3-(4-MeOPh), tetrahydroindole 160–161 Antimicrobial (implied)
Compound 4 () C₂₅H₂₀ClFN₆S 4-Cl, triazolyl, thiazole Not reported Antimicrobial [48]

Methoxy-Substituted Pyrazole Derivatives

Key Compounds:
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (Compound 2, )

    • Structural Comparison : Replaces the methoxybenzyloxymethyl group with a simple methoxy group.
    • Spectroscopic Data : ¹H NMR (DMSO-d₆) shows a singlet for OCH₃ at δ 3.85, contrasting with the target compound’s complex splitting from the benzyloxy group .
  • 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-dihydropyrazol-3-one (Example 5.18, )

    • Functional Groups : Incorporates a pyrazol-3-one ring and a CF₃ group, enhancing electron-withdrawing effects. LC/MS data (m/z 301–305 [M+H]⁺) indicate lower molecular weight than the target compound .
Table 2: Methoxy and Electron-Withdrawing Group Comparisons
Compound Key Functional Groups Molecular Weight (g/mol) IR/NMR Highlights
Target Compound 4-MeOBn-OCH₂, Br 345.2 Expected C-O-C stretch ~1100 cm⁻¹
Compound 2 () 3-OCH₃, Br 233.1 OCH₃ singlet at δ 3.85 (¹H NMR)
Example 5.18 () CF₃, pyrazol-3-one 301.1 C=O stretch ~1670 cm⁻¹

Biological Activity

4-Bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole (CAS: 2143010-89-1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure features a bromine atom and a methoxybenzyl ether moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C14H17BrN2O2
  • Molar Mass : 325.21 g/mol
  • Purity : >95% .

Biological Activity Overview

Research indicates that compounds within the pyrazole class exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been explored for its potential as an anticancer agent.

Anticancer Activity

  • Mechanism of Action :
    • Pyrazole derivatives have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells. In particular, compounds similar to 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
  • Cellular Studies :
    • In vitro studies revealed that this compound can induce morphological changes in cancer cells at concentrations as low as 1 μM and enhance caspase-3 activity at 10 μM, confirming its role in promoting apoptosis .
  • Case Studies :
    • A study involving the evaluation of various pyrazole derivatives found that those with structural similarities to our compound exhibited potent antiproliferative activity against multiple cancer types, suggesting a promising therapeutic potential .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit key inflammatory pathways.

Key Findings

  • Cytokine Inhibition : Studies have indicated that pyrazoles can significantly reduce the levels of pro-inflammatory cytokines in vitro. This suggests that 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole may also modulate immune responses .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazole derivatives compared to 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole:

Compound NameAnticancer ActivityAnti-inflammatory ActivityReference
4-Bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazoleHigh (induced apoptosis in MDA-MB-231 cells)Moderate (cytokine inhibition)
PazopanibHigh (targeting VEGF receptors)Low
RuxolitinibModerate (JAK inhibitor)High (anti-inflammatory effects)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.